2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
Overview
Description
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,4-dichlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 3,4-dichlorobenzoic acid.
Reduction: Formation of 2-(3,4-dichlorophenyl)-2-methylpropanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- 2-(3,4-Dichlorophenyl)acetic acid
- 2-(3,4-Dichlorophenyl)propanoic acid
- 2-(3,4-Dichlorophenyl)butanoic acid
Comparison: 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a methyl group on the propanoic acid backbone. This structural feature may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYUGCUALNAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574885 | |
Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80854-22-4 | |
Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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